molecular formula C8H16N2O B2500010 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one CAS No. 2228423-36-5

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Cat. No.: B2500010
CAS No.: 2228423-36-5
M. Wt: 156.229
InChI Key: UKYREVVNXDFSDR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a heterocyclic organic compound featuring an azetidine ring

Scientific Research Applications

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or biologically active compound, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The future research directions involving this compound could be numerous, depending on its intended application. For instance, if it shows biological activity, it could be further investigated as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Comparison with Similar Compounds

Similar Compounds

    S-pregabalin: A structural analog used as an anticonvulsant and for neuropathic pain.

    Piperidine derivatives: These compounds share a similar ring structure and are widely used in pharmaceuticals.

Uniqueness

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-3-methyl-1-propan-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYREVVNXDFSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1=O)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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